molecular formula C21H28O5 B12296634 11,17-Dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid

11,17-Dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid

Cat. No.: B12296634
M. Wt: 360.4 g/mol
InChI Key: JOFBZBDWOWPUMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxibolone involves multiple steps, starting from steroidal precursors. . Specific reaction conditions, such as the use of specific catalysts and solvents, are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for Roxibolone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Roxibolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with different functional groups at specific positions on the steroidal backbone.

Scientific Research Applications

Mechanism of Action

Roxibolone exerts its effects primarily through enzyme inhibition rather than receptor binding. It is known to inhibit 11β-hydroxysteroid dehydrogenase, an enzyme responsible for the biosynthesis of potent endogenous glucocorticoids like cortisol and corticosterone . This inhibition leads to reduced glucocorticoid activity, contributing to its antiglucocorticoid effects.

Comparison with Similar Compounds

Roxibolone is structurally similar to formebolone, with the main difference being the presence of a carboxylic acid group at the 2-position in Roxibolone, compared to a carboxaldehyde group in formebolone . Unlike formebolone, Roxibolone does not bind to the androgen receptor and lacks androgenic or myotrophic activity, making it potentially better tolerated .

List of Similar Compounds

  • Formebolone
  • Decylroxibolone (a long-acting prodrug of Roxibolone)

Roxibolone’s unique structural features and lack of androgenic activity distinguish it from other steroidal compounds, making it a subject of interest in scientific research.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)

InChI Key

JOFBZBDWOWPUMO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O

Origin of Product

United States

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